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Compound of Interest

Dimethyl (2R)-2-
Compound Name:

hydroxypentanedioate
CAS No.: 55094-98-9
Cat. No.: B3384428

Get Quote

Executive Summary & Compound Profile

Dimethyl (2R)-2-hydroxypentanedioate is the dimethyl ester of (R)-2-hydroxyglutaric acid (2-
HG). While biologically notorious as an "oncometabolite” produced by mutant isocitrate
dehydrogenase (IDH) enzymes in gliomas and AML, chemically it represents a high-value
chiral pool synthon.

Its utility stems from its bifunctional ester handles and a labile chiral

-hydroxyl group. These features allow it to serve as a scaffold for peptidomimetics, lactones,
and optically active non-proteinogenic amino acids.

Chemical Specifications
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Parameter Data
IUPAC Name Dimethyl (2R)-2-hydroxypentanedioate
Common Name Dimethyl D-2-hydroxyglutarate
CAS Number 55094-98-9 (R-isomer)
C
Molecular Formula H
O
Molecular Weight 176.17 g/mol
Chirality (R)-enantiomer (derived from D-Glutamic acid)

Key Reactivity -Hydroxyl substitution (inversion), Lactonization,

Selective Hydrolysis

Synthesis of the Core Scaffold

While enzymatic routes exist, a robust chemical synthesis from the chiral pool (D-Glutamic
acid) is preferred for scale and reliability. This method relies on diazotization with retention of
configuration, a counter-intuitive but mechanistically sound phenomenon driven by neighboring
group participation.

Mechanism: Why Retention?

Reaction of

-amino acids with nitrous acid (HONO) typically proceeds via a diazonium intermediate. The
adjacent carboxylate oxygen attacks the

-carbon from the back, displacing N
and forming a transient

-lactone. Water then attacks the lactone (inversion of the inversion), resulting in net retention of
stereochemistry.
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Protocol 1: Synthesis from D-Glutamic Acid

Objective: Convert D-Glutamic acid to Dimethyl (2R)-2-hydroxypentanedioate.
Reagents:

e D-Glutamic acid (>99% ee)[1]

Sodium Nitrite (NaNO

)I2]

Sulfuric Acid (2.5 M H

SO

)

Methanol (anhydrous)

Thionyl Chloride (SOCI

) or Acetyl Chloride

Step-by-Step Methodology:

o Diazotization (Acid Formation):

o Dissolve D-Glutamic acid (10 g, 68 mmol) in 2.5 M H

SO
(50 mL). Cool to O °C.

o Add a solution of NaNO

(1.5 eq) in water dropwise over 1 hour, maintaining temperature <5 °C.

o Critical Check: Ensure evolution of N

gas is controlled.
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o Allow to warm to room temperature (RT) and stir for 12 hours.

o Extract with ethyl acetate (3x), dry over Na

SO
, and concentrate. This yields crude (R)-2-hydroxyglutaric acid.

o Esterification:

o Dissolve the crude acid in anhydrous methanol (100 mL).

o Cool to 0 °C. Add SOCI

(2.5 eq) dropwise (exothermic).

o Reflux for 4 hours.

o Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO

(to remove unreacted acid), then brine.

o Dry and concentrate to yield the dimethyl ester as a colorless oil.

Self-Validation Criteria:

« 1H NMR (CDCI

): Look for methyl singlets at ~3.6 ppm and ~3.7 ppm (distinct due to asymmetry). The
-proton appears as a dd at ~4.2 ppm.

e Optical Rotation:

should be positive (approx +8.5° in CHCI

).
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Caption: Stereochemical retention pathway during the conversion of D-Glutamic acid to the
target ester.

Asymmetric Applications (Using the Scaffold)

The power of this compound lies in its ability to transfer chirality. Two primary strategies are
employed: Inversion (Mitsunobu) and Cyclization.[3]

Strategy A: Stereochemical Inversion via Mitsunobu

To access (S)-isomers (e.g., L-amino acid derivatives or (S)-ethers) from this (R)-template, the
Mitsunobu reaction is the gold standard. It proceeds with clean Walden inversion.

Protocol 2: Synthesis of (S)-

-Azido Glutarate (Precursor to L-Glu derivatives)

o Setup: Flame-dry a flask under Argon.
» Reagents: Dimethyl (2R)-2-hydroxypentanedioate (1 eq), Triphenylphosphine (PPh

, 1.2 eq), Diphenylphosphoryl azide (DPPA) or hydrazoic acid source (1.2 eq).

o Execution:
o Dissolve ester and PPh

in dry THF. Cool to 0 °C.

o Add Diisopropyl azodicarboxylate (DIAD) dropwise.

o Add the azide source.[4]
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o Stir at 0 °C for 1 hour, then RT overnight.
e Result: The nucleophile (N

) attacks from the backside, yielding the (S)-azido ester.

e Downstream: Hydrogenation (H

, Pd/C) yields Dimethyl L-Glutamate, proving the cycle.

Strategy B: Lactonization for Rigid Scaffolds

Under acidic conditions, the

-ester can cyclize with the
-hydroxyl group to form a

-lactone. This differentiates the two carboxyl groups, allowing selective functionalization of the
remaining ester.

Protocol 3: Lactonization to (R)-5-oxotetrahydrofuran-2-carboxylate

Dissolve Dimethyl (2R)-2-hydroxypentanedioate in Toluene.

Add catalytic p-Toluenesulfonic acid (pTSA).

Reflux with a Dean-Stark trap to remove Methanol.

Outcome: Formation of the crystalline lactone. The exocyclic ester can now be reduced to an
aldehyde or alcohol without touching the lactone carbonyl.
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Caption: Divergent synthetic utility: Inversion via Mitsunobu vs. Rigidification via Lactonization.

Biological Context: The Oncometabolite Connection

For drug development professionals, this compound is more than a building block; it is a
mechanistic probe.

Origin: Mutant IDH1/2 enzymes convert
-ketoglutarate (

-KG) to (R)-2-HG.[5][6][7]

e Mechanism: (R)-2-HG is structurally similar to
-KG and acts as a competitive inhibitor of
-KG-dependent dioxygenases.[5][6][7]

» Target: Specifically, it inhibits TET2 (DNA demethylase) and JmjC (histone demethylases).

¢ Result: A hypermethylated state (CIMP phenotype) that blocks cellular differentiation and
promotes tumorigenesis.
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Researchers use Dimethyl (2R)-2-hydroxypentanedioate as a cell-permeable prodrug. Once
inside the cell, esterases hydrolyze the methyl groups, releasing the active (R)-2-HG to induce
the oncometabolite phenotype for study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN103641728B - Method for preparing D-glutamic acid - Google Patents
[patents.google.com]

2. Organic Syntheses Procedure [orgsyn.org]

3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review -
PMC [pmc.ncbi.nlm.nih.gov]

4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

5. researchgate.net [researchgate.net]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3384428/docs?utm_src=pdf-body#technical-guide-asymmetric-synthesis-applications-of-dimethyl-2r-2-hydroxypentanedioate
https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652525/
https://www.benchchem.com/product/b3384428?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN103641728B/en
https://patents.google.com/patent/CN103641728B/en
https://orgsyn.org/demo.aspx?prep=cv2p0204
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609662/
https://en.wikipedia.org/wiki/Mitsunobu_reaction
https://www.researchgate.net/figure/hydroxyglutarate-2-HG-is-a-chiral-molecule-which-exists-in-a-L-S-2-HG-and-D-R-2-HG_fig1_330880030
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3384428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

6. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function -
PMC [pmc.ncbi.nim.nih.gov]

e 8. Mitsunobu Reaction [organic-chemistry.org]

 To cite this document: BenchChem. [Technical Guide: Asymmetric Synthesis & Applications
of Dimethyl (2R)-2-hydroxypentanedioate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3384428/docs#technical-guide-asymmetric-
synthesis-applications-of-dimethyl-2r-2-hydroxypentanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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